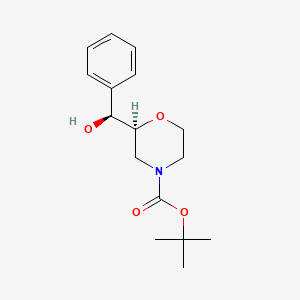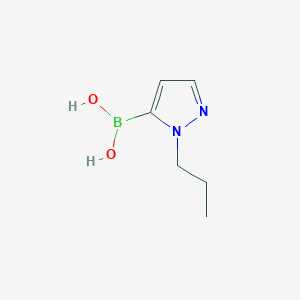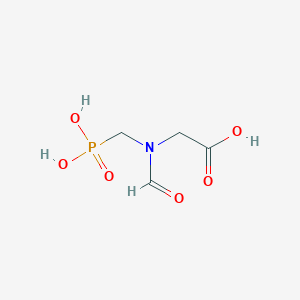
N-formyl-N-phosphonomethylglycine
Descripción general
Descripción
“N-formyl-N-phosphonomethylglycine” is a chemical compound with various properties and potential applications .
Synthesis Analysis
The synthesis of “N-formyl-N-phosphonomethylglycine” involves the reaction of ethyl N-phosphonomethylglycinate with triethyl orthoformate. This reaction yields a mixture of triethyl N-formyl-N-phosphonomethylglycinate and diethyl N-formyl-N-phosphonomethylglycine .Molecular Structure Analysis
The molecular structure of “N-formyl-N-phosphonomethylglycine” can be analyzed using various techniques . The molecular formula is C4H8NO6P and it has a molecular weight of 197.083 Da .Chemical Reactions Analysis
The chemical reactions involving “N-formyl-N-phosphonomethylglycine” have been studied. For instance, its reaction with ethyl orthoformate yields a mixture of triethyl N-formyl-N-phosphonomethylglycinate and diethyl N-formyl-N-phosphonomethylglycine .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-formyl-N-phosphonomethylglycine” can be analyzed using various techniques . These properties are crucial for understanding its behavior in different environments and applications.Aplicaciones Científicas De Investigación
Synthesis and Chemical Studies
N-formyl-N-phosphonomethylglycine, a derivative of N-phosphonomethylglycine, has been a subject of chemical research focusing on its synthesis and structural properties. Researchers Ziora et al. (1999) investigated the synthesis of Triethyl N-Formyl-N-phosphonomethylglycinate and Diethyl N-Formyl-N-phosphonomethylglycine. They found that the product composition depended on the quality of ethyl orthoformate, used in the synthesis process. Their study provides insights into the rotational conformers of these compounds, as revealed through Dynamic NMR studies (Ziora, Cierpicki, Grembecka, & Kafarski, 1999).
Biological Activities
Research has explored the biological activities of N-phosphonomethylglycine and its derivatives, such as N-formyl-N-phosphonomethylglycine. For example, a study by Bolognesi et al. (1997) investigated the genotoxic potential of glyphosate, the main component of N-phosphonomethylglycine. They conducted assays to determine the DNA damage and chromosomal effects of glyphosate in vivo and in vitro (Bolognesi, Bonatti, Degan, Gallerani, Peluso, Rabboni, Roggieri, & Abbondandolo, 1997).
Environmental Applications
The environmental applications of N-phosphonomethylglycine and its derivatives have been the focus of several studies. Rogacz et al. (2020) compared the ecotoxicological and herbicidal effects of new C-substituted derivatives of N-phosphonomethylglycine with pure glyphosate. They found that these derivatives were safer for certain plants and microorganisms compared to glyphosate, indicating potential for agricultural applications (Rogacz, Lewkowski, Cal, & Rychter, 2020).
Glyphosate Degradation and Resistance
Studies on glyphosate degradation and resistance mechanisms are also relevant. For instance, Jacob et al. (1985) investigated the metabolism of glyphosate in a soil Pseudomonas species, revealing insights into the microbial breakdown of glyphosate. Their research contributes to understanding how glyphosate is processed in environmental contexts (Jacob, Schaefer, Stejskal, & Mckay, 1985). Additionally, Comai et al. (1983) studied an altered aroA gene product that confers resistance to glyphosate, which is critical for understanding herbicide resistance mechanisms in microorganisms (Comai, Sen, & Stalker, 1983).
Propiedades
IUPAC Name |
2-[formyl(phosphonomethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8NO6P/c6-2-5(1-4(7)8)3-12(9,10)11/h2H,1,3H2,(H,7,8)(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYWLOUBBQYLCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(CP(=O)(O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-formyl-N-phosphonomethylglycine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-((2-oxo-2-phenylethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3287648.png)
![N-(4-ethoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3287661.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3287664.png)
![benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B3287669.png)
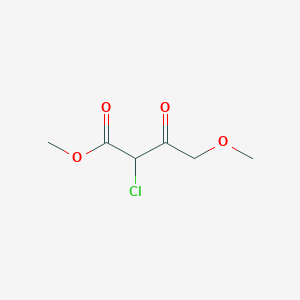
![N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3287680.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3287688.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3287695.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3287699.png)
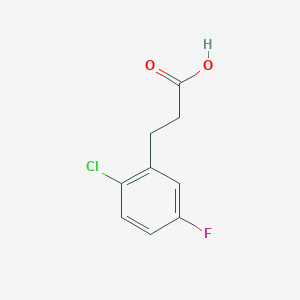
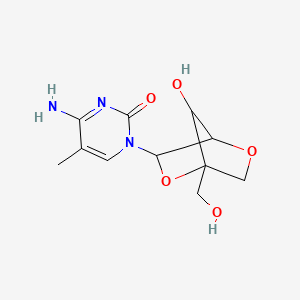
![2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B3287740.png)
